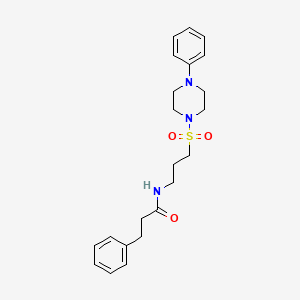
3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide is a complex organic compound characterized by its phenyl groups and piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. Key steps include:
Formation of Piperazine Ring: Piperazine can be synthesized through the reaction of ethylene diamine with formaldehyde under acidic conditions.
Introduction of Phenyl Groups: Phenyl groups can be introduced via electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation.
Sulfonyl Group Addition: The sulfonyl group can be introduced using chlorosulfonic acid or similar reagents.
Amide Bond Formation: The final step involves the formation of the amide bond between the piperazine derivative and the propanamide moiety, typically using coupling reagents like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.
化学反応の分析
Types of Reactions: 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or other suitable solvents.
Substitution: Amines or alcohols in the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives or amides.
科学的研究の応用
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its piperazine ring and phenyl groups make it a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology: In biological research, 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide is used to study protein interactions and enzyme activities. Its structural complexity allows it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine: The compound has shown potential in medicinal applications, particularly in the treatment of neurological disorders and inflammation. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of various chemicals, including dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in industrial processes.
作用機序
The mechanism by which 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide exerts its effects involves its interaction with specific molecular targets. The phenyl groups and piperazine ring allow it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
類似化合物との比較
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide: Exhibits anti-inflammatory properties[_{{{CITATION{{{_4{Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-3-(4 ....
Uniqueness: 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide stands out due to its unique combination of phenyl groups and piperazine ring, which provides distinct chemical and biological properties compared to similar compounds. Its versatility in various applications highlights its importance in scientific research and industry.
特性
IUPAC Name |
3-phenyl-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-19-29(27,28)25-17-15-24(16-18-25)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYBNFMBVVHEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













